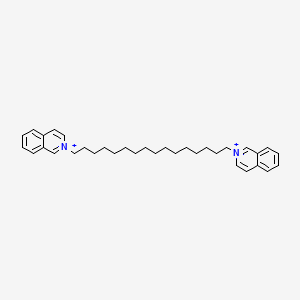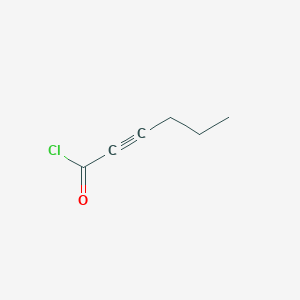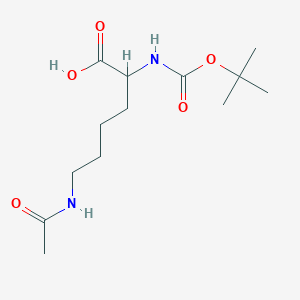
Hedaquinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hedaquinium is a quaternary ammonium compound known for its antimicrobial properties. It is particularly effective against a variety of bacteria and fungi, making it a valuable agent in both medical and industrial applications . This compound chloride, the most common form, has the molecular formula C34H46N2Cl2 and is often used in research and clinical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hedaquinium can be synthesized through a series of chemical reactions involving the quaternization of a suitable amine precursor. The process typically involves the reaction of a long-chain alkyl halide with a tertiary amine under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at elevated temperatures to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in a stable form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Hedaquinium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Hedaquinium has a wide range of scientific research applications, including:
Mecanismo De Acción
Hedaquinium exerts its effects primarily through its interaction with microbial cell membranes. The quaternary ammonium structure allows it to disrupt the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death . This mechanism involves the binding of this compound to the negatively charged components of the cell membrane, causing structural damage and increased permeability .
Comparación Con Compuestos Similares
Similar Compounds
Hedaquinium is often compared with other quaternary ammonium compounds such as dequalinium and benzalkonium chloride . These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications.
Uniqueness
This compound is unique in its high efficacy against a broad spectrum of microorganisms, including resistant strains of bacteria and fungi . Its ability to remain effective in the presence of organic matter and its stability under various conditions make it a valuable compound in both research and practical applications .
Conclusion
This compound is a versatile and potent antimicrobial agent with significant applications in chemistry, biology, medicine, and industry. Its unique properties and effectiveness against a wide range of microorganisms make it an important compound for scientific research and practical use.
Propiedades
Número CAS |
687601-03-2 |
|---|---|
Fórmula molecular |
C34H46N2+2 |
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
2-(16-isoquinolin-2-ium-2-ylhexadecyl)isoquinolin-2-ium |
InChI |
InChI=1S/C34H46N2/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36/h13-16,19-24,27-30H,1-12,17-18,25-26H2/q+2 |
Clave InChI |
BKNJRWQHBQLPAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)

![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)

![(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)



![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
